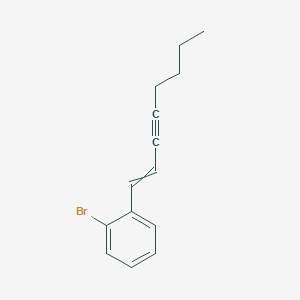![molecular formula C14H25NO7P2 B14276006 {1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) CAS No. 129951-00-4](/img/structure/B14276006.png)
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) is a bisphosphonate compound known for its potent inhibitory effects on farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase . This compound is structurally related to pamidronate and is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) involves the reaction of appropriate amines with phosphonic acid derivatives. The reaction typically requires the use of solvents such as acetonitrile or methanol and may involve catalysts like magnesium ions . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like N-bromosuccinimide (NBS) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions may produce brominated compounds.
Applications De Recherche Scientifique
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) has several scientific research applications, including:
Biology: Investigated for its effects on cellular processes involving prenylation.
Medicine: Explored for potential therapeutic applications in diseases related to bone metabolism and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by binding to the active sites of farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase, inhibiting their activity . This inhibition disrupts the synthesis of essential isoprenoid compounds, affecting various cellular processes. The binding is primarily driven by entropy, with the hydrophobic phenylbutyl side-chain playing a crucial role in the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pamidronate: A related bisphosphonate with a shorter side-chain.
Alendronate: Another bisphosphonate used in the treatment of bone diseases.
Zoledronate: A potent bisphosphonate with a different side-chain structure.
Uniqueness
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) is unique due to its long hydrophobic phenylbutyl side-chain, which enhances its binding affinity to multiple trans-prenyl synthase enzymes . This property distinguishes it from other bisphosphonates and contributes to its potent inhibitory effects.
Propriétés
Numéro CAS |
129951-00-4 |
|---|---|
Formule moléculaire |
C14H25NO7P2 |
Poids moléculaire |
381.30 g/mol |
Nom IUPAC |
[1-hydroxy-3-[methyl(4-phenylbutyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C14H25NO7P2/c1-15(11-6-5-9-13-7-3-2-4-8-13)12-10-14(16,23(17,18)19)24(20,21)22/h2-4,7-8,16H,5-6,9-12H2,1H3,(H2,17,18,19)(H2,20,21,22) |
Clé InChI |
VFLFYDXGZMGUAF-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCC1=CC=CC=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
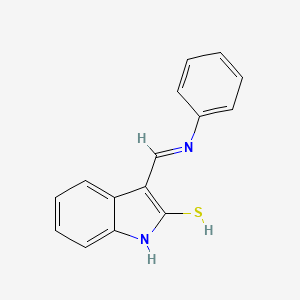
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
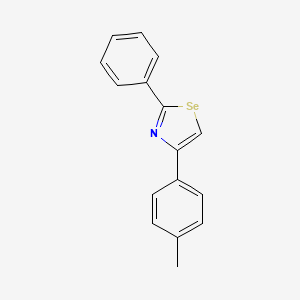
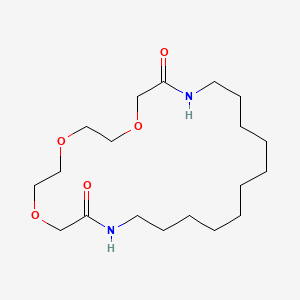
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
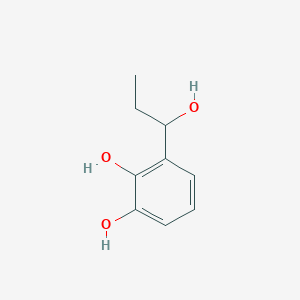
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
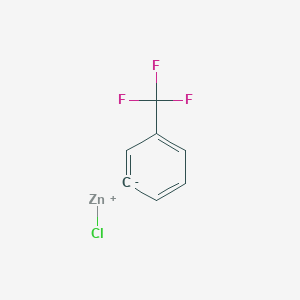
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
